molecular formula C9H7FN2O B13122352 7-Fluoro-1-methylquinoxalin-2(1H)-one

7-Fluoro-1-methylquinoxalin-2(1H)-one

Cat. No.: B13122352
M. Wt: 178.16 g/mol
InChI Key: STYKWDCQOONTBY-UHFFFAOYSA-N
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Description

7-Fluoro-1-methylquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-methylquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate fluorinated aniline and methylated benzene derivatives.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-methylquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of 1-methylquinoxalin-2(1H)-one.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methylquinoxalin-2(1H)-one depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function.

    Chemical Reactivity: The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the fluorine and methyl groups.

    7-Chloro-1-methylquinoxalin-2(1H)-one: A similar compound with a chlorine atom instead of fluorine.

    1-Methylquinoxalin-2(1H)-one: The non-fluorinated version of the compound.

Uniqueness

7-Fluoro-1-methylquinoxalin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and chemical reactivity compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

IUPAC Name

7-fluoro-1-methylquinoxalin-2-one

InChI

InChI=1S/C9H7FN2O/c1-12-8-4-6(10)2-3-7(8)11-5-9(12)13/h2-5H,1H3

InChI Key

STYKWDCQOONTBY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)F)N=CC1=O

Origin of Product

United States

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